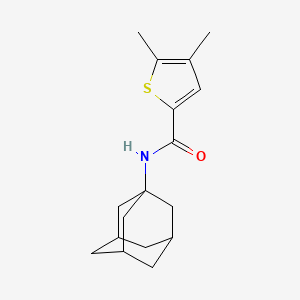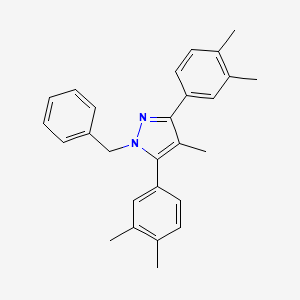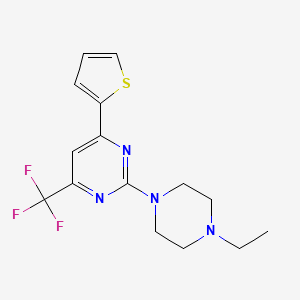
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and reactivity. These compounds have found applications in various fields, including medicinal chemistry, catalyst development, and nanomaterials .
Preparation Methods
The synthesis of N2-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Industrial production methods often involve the use of carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives .
Chemical Reactions Analysis
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like hydrazine hydrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yields corresponding N-(1-adamantyl)carbothioamides .
Scientific Research Applications
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and higher diamond-like bulky polymers . In biology and medicine, it has shown potential antimicrobial and hypoglycemic activities . Additionally, it is used in the development of thermally stable and high-energy fuels and oils .
Mechanism of Action
The mechanism of action of N2-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The high reactivity of adamantane derivatives allows them to interact with various biological molecules, leading to their biological effects . For example, the reaction of 1-adamantyl isothiocyanate with secondary amines results in the formation of N-(1-adamantyl)carbothioamides, which exhibit antimicrobial activity .
Comparison with Similar Compounds
N~2~-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide can be compared with other similar compounds, such as 1,3-dehydroadamantane and vinyl-disubstituted adamantanes . These compounds share the adamantane core structure but differ in their functional groups and reactivity. The unique structural properties of N2-(1-Adamantyl)-4,5-dimethyl-2-thiophenecarboxamide, such as its thiophene ring and carboxamide group, contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H23NOS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C17H23NOS/c1-10-3-15(20-11(10)2)16(19)18-17-7-12-4-13(8-17)6-14(5-12)9-17/h3,12-14H,4-9H2,1-2H3,(H,18,19) |
InChI Key |
VMKKRNMGCDIHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933319.png)
![4-{[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10933323.png)
![1-(2,4-dichlorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10933329.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10933332.png)
![[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10933335.png)
![5-{(1E)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10933338.png)
![Methyl ({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetate](/img/structure/B10933351.png)

![2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10933357.png)
![N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933372.png)
![[4-(2-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10933373.png)
![methyl 3-cyclopropyl-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10933376.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10933385.png)
